3,5-Difluoro-2-nitroaniline

説明

Significance of Nitroaniline Derivatives in Organic Synthesis

Nitroaniline derivatives, which are aromatic amines containing a nitro group, are of considerable importance in the field of organic synthesis. fiveable.mewisdomlib.org These compounds serve as versatile precursors for a wide array of more complex molecules. wisdomlib.org The presence of both an amino group and a nitro group on the same aromatic ring allows for a rich and varied chemistry. The amino group can be readily diazotized and subsequently replaced by a variety of other functional groups, while the nitro group can be reduced to an amino group, providing a pathway to diaminoaromatic compounds. fiveable.mewikipedia.org This dual reactivity makes nitroanilines valuable starting materials for the production of dyes, particularly azo dyes, which are synthesized through diazotization reactions. fiveable.mewisdomlib.orgsolubilityofthings.com Furthermore, nitroaniline derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of various drugs. fiveable.mesolubilityofthings.comchemicalbook.com They also find applications in the production of agrochemicals and as corrosion inhibitors. wikipedia.orgchemicalbook.comlookchem.com The specific positioning of the nitro and amino groups on the aromatic ring (ortho, meta, or para) influences the compound's reactivity and the types of products that can be formed. fiveable.me

Role of Halogenation, Specifically Fluorination, in Modulating Chemical Reactivity and Properties

Halogenation, and in particular fluorination, plays a pivotal role in modulating the chemical reactivity and physical properties of organic molecules. numberanalytics.com The introduction of fluorine atoms into an aromatic ring can lead to significant changes in a compound's characteristics due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov The strong electron-withdrawing inductive effect of fluorine can significantly alter the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. researchgate.netu-tokyo.ac.jp

In the context of medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of a drug, as the carbon-fluorine bond is more resistant to enzymatic cleavage. nih.govacs.org This can lead to improved bioavailability and a longer duration of action. acs.org Fluorine substitution can also modulate a molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution within the body. nih.gov Furthermore, the introduction of fluorine can influence a compound's binding affinity to biological targets by altering its conformation and electronic interactions. nih.gov In materials science, fluorinated compounds are utilized for their unique properties, such as in the creation of liquid crystals and high-performance polymers. researchgate.net The ability to selectively introduce fluorine atoms into a molecule with high precision is a key focus of modern synthetic chemistry. numberanalytics.com

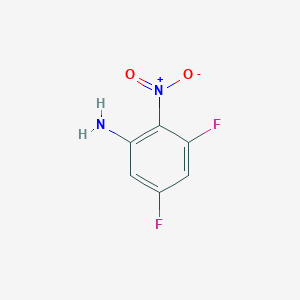

Overview of 3,5-Difluoro-2-nitroaniline as a Key Building Block and Intermediate

This compound is an aromatic compound with the chemical formula C₆H₄F₂N₂O₂. smolecule.comnih.gov It features a benzene (B151609) ring substituted with two fluorine atoms at positions 3 and 5, a nitro group at position 2, and an amino group at position 1. smolecule.comsigmaaldrich.com This specific arrangement of functional groups makes it a valuable intermediate and building block in organic synthesis. smolecule.com The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the electronic properties and reactivity of the aniline (B41778) ring. smolecule.com

This compound is utilized in chemical research as a precursor for synthesizing more complex organic molecules. smolecule.com Its derivatives have potential applications in the development of pharmaceuticals and dyes. smolecule.com The reactivity of this compound is characterized by the chemical behavior of its functional groups. The nitro group can be reduced to an amine, and the fluorine atoms can undergo nucleophilic substitution reactions, allowing for further molecular functionalization. smolecule.com

| Property | Value | Source |

| CAS Number | 361-72-8 | apolloscientific.co.uk |

| Molecular Formula | C₆H₄F₂N₂O₂ | nih.gov |

| Molecular Weight | 174.11 g/mol | 3wpharm.com |

| Melting Point | 107-107.3 °C | apolloscientific.co.uk |

| Boiling Point | 306.6 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Historical Context of Related Difluoro-nitroaniline Syntheses and Applications

The synthesis and application of difluoro-nitroaniline isomers have evolved within the broader context of developing fluorinated aromatic compounds for various industrial and research purposes. While specific historical records for the initial synthesis of every isomer are not always prominent, the general approaches have been documented in patent literature and scientific articles.

For instance, the synthesis of 3,5-difluoroaniline (B1215098) , a related compound, has been approached through multi-stage processes. One such method starts from 2,4-difluoroaniline (B146603), which undergoes a five-stage synthesis involving acetylation, nitration, deacetylation to form 2,4-difluoro-6-nitroaniline (B1293778), removal of the amino group to yield 3,5-difluoronitrobenzene (B45260), and finally reduction to obtain 3,5-difluoroaniline. google.com

The synthesis of other difluoro-nitroaniline isomers, such as 2,3-Difluoro-4-nitroaniline , typically involves the nitration of a corresponding difluoroaniline precursor, like 2,3-difluoroaniline, using a mixture of concentrated nitric and sulfuric acids under controlled temperatures. Similarly, 4,5-Difluoro-2-nitroaniline (B1295537) has been used as a starting material for the synthesis of heterocyclic compounds like 2-chloro-5,6-difluorobenzimidazole. smolecule.com The synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline has been achieved by the bromination of 4,5-difluoro-2-nitroaniline. prepchem.com

特性

IUPAC Name |

3,5-difluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULNIHUDSFLCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278841 | |

| Record name | 3,5-difluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-72-8 | |

| Record name | 361-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-difluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design for 3,5 Difluoro 2 Nitroaniline

Established Synthetic Pathways for 3,5-Difluoro-2-nitroaniline

Traditional synthetic routes to this compound rely on fundamental organic reactions, including electrophilic aromatic substitution and multi-step sequences starting from commercially available precursors.

Electrophilic aromatic substitution is a primary method for introducing a nitro group onto an aromatic ring. total-synthesis.commasterorganicchemistry.com The most direct pathway in this category is the nitration of 3,5-difluoroaniline (B1215098). In this reaction, the highly activating amino (-NH₂) group directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a fluorine atom, the nitration is directed to the ortho position (C2 or C6).

The reaction typically involves treating 3,5-difluoroaniline with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aniline (B41778) ring. masterorganicchemistry.com

Reaction Scheme:

Step 1: Generation of Electrophile: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack: The π-electrons of the 3,5-difluoroaniline ring attack the NO₂⁺ ion, preferentially at the C2 position, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Step 3: Aromaticity Restoration: A base (like H₂O or HSO₄⁻) removes a proton from the C2 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

The conditions for this reaction must be carefully controlled to prevent side reactions, such as oxidation of the aniline or over-nitration.

The selective reduction of one nitro group in the presence of another is often achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide in what is known as the Zinin reduction. stackexchange.com The choice of which nitro group is reduced is influenced by steric and electronic factors. In 1,5-difluoro-2,4-dinitrobenzene, the nitro group at the C2 position is sterically hindered by two adjacent fluorine atoms, while the C4 nitro group is less hindered. However, electronic effects also play a critical role, and the presence of multiple electron-withdrawing groups can influence the reactivity of the dinitro compound compared to the mono-reduced product, facilitating selectivity. researchgate.net

| Reaction | Reagent | Product | Notes |

| Selective Monoreduction | Na₂S / (NH₄)₂S | This compound | Classic Zinin reduction conditions can achieve selectivity. stackexchange.com |

Direct fluorination techniques are generally employed to introduce fluorine atoms onto an aromatic ring. While modern electrophilic fluorinating agents like Selectfluor exist, they are not typically used to synthesize this compound from a non-fluorinated nitroaniline precursor due to the difficulty in controlling regioselectivity on a highly deactivated ring.

Instead, these methods are more relevant for synthesizing the key intermediate, 3,5-difluoroaniline. nih.govsigmaaldrich.com For instance, the Balz–Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be used to introduce fluorine. More contemporary methods, such as copper-mediated fluoro-deamination, can also produce fluoroarenes from anilines. However, these methods are used to build the difluoro-substituted core before the final functional groups (amino and nitro) are in their target positions. Direct fluorination of a molecule like 2-nitroaniline (B44862) would likely lead to a mixture of products and is not a preferred synthetic route to the target compound.

Complex target molecules often require multi-step synthetic sequences starting from readily available materials.

Synthesis from 2,4-difluoroaniline (B146603): A documented five-stage synthesis transforms 2,4-difluoroaniline into 3,5-difluoronitrobenzene (B45260), a direct precursor that can then be aminated. google.com

Acetylation: The amino group of 2,4-difluoroaniline is protected by reacting it with acetic anhydride (B1165640) to form N-(2,4-difluorophenyl)acetamide. This step moderates the activating effect of the amino group and prevents side reactions during nitration.

Nitration: The resulting acetanilide (B955) is nitrated with HNO₃/H₂SO₄. The acetylamino group directs the nitro group to the ortho position (C6), yielding N-(2,4-difluoro-6-nitrophenyl)acetamide. google.com

Hydrolysis (Deacetylation): The acetyl group is removed by acid or base hydrolysis to give 2,4-difluoro-6-nitroaniline (B1293778).

Deamination: The amino group of 2,4-difluoro-6-nitroaniline is removed via a Sandmeyer-type reaction. It is first converted to a diazonium salt with sodium nitrite (B80452) (NaNO₂) and acid, which is then removed, yielding 3,5-difluoronitrobenzene. google.com

Amination: The final step would be the direct amination of 3,5-difluoronitrobenzene at the C2 position. This nucleophilic aromatic substitution is challenging but can be achieved using aminating agents like O-alkylhydroxylamines in the presence of a base. google.com The use of a copper catalyst can significantly improve the yield of the ortho-aminated product. google.com

Synthesis from 2,4,5-trichloronitrobenzene: Another multi-step pathway begins with 2,4,5-trichloronitrobenzene. google.com

Fluorination: The precursor is first reacted with an alkali metal fluoride (B91410), such as spray-dried potassium fluoride (KF), to replace a chlorine atom with fluorine via nucleophilic aromatic substitution (Halex reaction). This yields 5-chloro-2,4-difluoronitrobenzene. google.com

Chlorinating Denitration: The nitro group is replaced by a chlorine atom, which converts 5-chloro-2,4-difluoronitrobenzene into 1,3-dichloro-4,6-difluorobenzene. google.com

Nitration: This intermediate is then re-nitrated to produce 2,6-dichloro-3,5-difluoronitrobenzene. google.com

Reductive Dehalogenation: The resulting compound is treated with hydrogen gas in the presence of a catalyst (e.g., palladium) to simultaneously reduce the nitro group to an amine and remove the two chlorine atoms, yielding 3,5-difluoroaniline. google.comgoogle.com

Final Nitration: As in the electrophilic substitution pathway, the 3,5-difluoroaniline is then nitrated to yield the final product, this compound.

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These include the use of microwave assistance and eco-friendly catalysts to reduce reaction times, energy consumption, and waste.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov For the synthesis of fluoro-nitroanilines, microwave irradiation can drastically reduce reaction times for steps like hydrolysis. For example, the hydrolysis of an N-acetylated nitroaniline precursor, which might take an hour by conventional heating, can be completed in minutes using a microwave reactor. orientjchem.org This efficiency gain is also observed in condensation and cyclization reactions used to build more complex molecules from nitroaniline starting materials. orientjchem.orgsemanticscholar.org

The principles of green chemistry encourage the use of eco-compatible catalysts. benthamscience.com In the synthetic pathways leading to this compound, several steps can be improved:

Acetylation: Instead of strong acids, recyclable catalysts like zeolites or gadolinium triflate can be used for the acetylation of anilines under milder conditions. researchgate.net

Amine Synthesis: Novel gold-based catalysts have been shown to mediate the addition of ammonia (B1221849) to organic compounds without generating waste products, offering a green alternative to traditional amination methods that produce significant salt waste. sciencedaily.com

Reduction: The reduction of nitro groups can be performed using heterogeneous catalysts like Ni/SiO₂ that can be easily recovered and reused, or through transfer hydrogenation using greener reducing agents. benthamscience.com

The application of these advanced methods can lead to more sustainable and economically viable routes for the production of this compound and related compounds.

Microchannel Reactor Synthesis (e.g., for 4-fluoro-2-nitroaniline (B1293508) analogs)

The application of continuous-flow microreactor technology offers significant advantages for the synthesis of organo-fluorine compounds, including analogs of this compound like 4-fluoro-2-nitroaniline. beilstein-journals.org This technology facilitates precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in conventional batch reactors. beilstein-journals.org The high surface-area-to-volume ratio in microchannels enables rapid heat and mass transfer, allowing for highly exothermic reactions like nitration to be conducted safely and efficiently. acs.org

For instance, the continuous flow nitration of 4-fluoro-2-methoxyaniline (B49241), an analog, has been successfully optimized in a microreactor setup. acs.org This approach allows for the safe handling of hazardous reagents and can lead to improved reaction control and higher yields of the desired product. beilstein-journals.orgacs.org The benefits of employing microchannel reactors in the synthesis of fluoro-nitroaniline analogs are summarized below.

Table 1: Advantages of Microchannel Reactor Synthesis

| Feature | Benefit |

|---|---|

| Precise Control | Accurate management of temperature, pressure, and residence time leads to improved selectivity and yield. beilstein-journals.org |

| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks associated with highly exothermic or hazardous reactions. beilstein-journals.org |

| Improved Efficiency | Rapid mixing and heat transfer accelerate reaction rates, increasing throughput and space-time yield. acs.org |

| Scalability | Scaling up production is simplified by numbering-up (parallelizing) microreactors rather than redesigning large batch vessels. |

| Reduced Waste | Efficient reactions and minimized side reactions lead to less waste generation. acs.org |

Optimization of Reaction Conditions for Improved Yields and Purity

Achieving high yields and purity in the synthesis of this compound hinges on the meticulous optimization of reaction conditions. Key parameters that require careful tuning include reagent stoichiometry, reaction temperature, and the choice of catalysts and solvents.

In processes involving nitration, such as the synthesis of related compounds, the concentration and equivalents of the nitrating agent (e.g., nitric acid) are critical. acs.org Using a minimal effective amount of the nitrating agent is crucial for maximizing conversion while preventing the formation of over-nitrated or other undesirable by-products. The use of a water scavenger, such as fuming sulfuric acid, can enhance the reaction rate and allow for a reduction in the amount of nitric acid required. acs.org

Temperature plays a significant role in controlling the reaction kinetics and selectivity. For example, in the continuous-flow nitration of an acetylated 4-fluoro-2-methoxyaniline, increasing the temperature was found to drastically improve the space-time yield by allowing for shorter residence times. acs.org The optimization data presented in studies of analogous compounds demonstrate how systematic adjustments can lead to significant process improvements.

Table 2: Example of Nitration Condition Optimization for an Analog (Acetylated 4-fluoro-2-methoxyaniline)

| Entry | HNO₃ (equiv) | H₂SO₄ (equiv) | Temperature (°C) | Residence Time (s) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | 1.50 | 0.50 | 20 | 120 | >99 |

| 2 | 1.25 | 0.50 | 20 | 120 | >99 |

| 3 | 1.15 | 0.50 | 20 | 120 | 97 |

| 4 | 1.15 | 0.75 | 20 | 120 | >99 |

Data adapted from a study on a related compound to illustrate optimization principles. acs.org

Strategies for Minimizing By-product Formation and Waste Generation

A key goal in modern chemical synthesis is the development of green and sustainable processes, which involves minimizing by-products and waste. In the synthesis of this compound and its analogs, several strategies can be employed.

The use of continuous-flow microreactors inherently contributes to waste reduction by providing superior control over stoichiometry and reaction conditions, which suppresses the formation of side products. beilstein-journals.org Furthermore, optimizing the quantity of reagents, as discussed previously, directly reduces waste. For example, minimizing the excess nitric acid used in nitration steps reduces the amount of acidic effluent and salt waste generated during neutralization. acs.org

Protecting group strategies also play a role in minimizing by-products. By temporarily masking a reactive functional group, such as an amine, undesirable side reactions during subsequent steps like nitration can be prevented. acs.org However, the selection of protecting groups and the reagents used for their introduction must also be considered, as impurities can arise from these steps as well. ub.edu

Regioselective Synthesis and Isomer Control

The specific arrangement of substituents on the benzene (B151609) ring of this compound requires a synthetic route with a high degree of regiochemical control. The relative positions of the two fluorine atoms and the nitroaniline moiety are critical to the compound's properties and its utility as a chemical intermediate.

Control of Fluorination and Nitration Regioselectivity

The synthesis of this compound typically involves a multi-step pathway where the regioselectivity of the fluorination and nitration reactions is paramount. The final substitution pattern is dictated by the directing effects of the functional groups present on the aromatic ring at each stage of the synthesis.

One reported pathway to the related 3,5-difluoroaniline involves the nitration of 1,3-dichloro-4,6-difluorobenzene. google.com In this step, the existing halogen substituents direct the incoming nitro group, although a mixture of isomers can be formed. google.com Another approach involves the nitration of a precursor like 2,4-difluoroaniline, where the directing effects of the amino (or a protected version) and fluoro groups determine the position of nitration. google.com The choice of specific fluorinating agents, such as N-F reagents, can also be critical in controlling the outcome of fluorination steps in related syntheses. beilstein-journals.org The challenge lies in selecting a synthetic sequence and reaction conditions that overwhelmingly favor the formation of the desired 3,5-difluoro-2-nitro isomer over other potential isomers.

Protection Group Strategies in Directed Synthesis

To achieve regioselective synthesis and prevent unwanted side reactions, protecting groups are an indispensable tool. jocpr.com The amino group of an aniline precursor is highly activating and susceptible to oxidation under typical nitrating conditions. Therefore, it is often temporarily protected before the nitration step. acs.orggoogle.com

A common strategy is the acetylation of the amino group to form an acetanilide. acs.orggoogle.com The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, offering more controlled and selective nitration. For example, in the synthesis of a key intermediate for Osimertinib, 4-fluoro-2-methoxyaniline is first acetylated with acetic anhydride before being subjected to nitration. acs.org This prevents side reactions at the amino functionality and directs the nitration to the desired position. acs.org After the successful introduction of the nitro group, the acetyl group is removed, typically by acid-catalyzed hydrolysis, to regenerate the amino group and yield the final nitroaniline product. acs.orggoogle.com

Isolation and Purification Techniques for this compound

Following the chemical synthesis, a robust isolation and purification protocol is necessary to obtain this compound with the high purity required for subsequent applications. The specific techniques employed depend on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

A typical workup procedure may involve quenching the reaction and then extracting the product into a suitable organic solvent, such as methylene (B1212753) chloride. google.com Insoluble inorganic salts are then removed by filtration. google.com The crude product obtained after solvent evaporation can be purified by several methods. Recrystallization from an appropriate solvent system, such as a hexane-dichloromethane mixture, is an effective technique for purifying solid compounds by separating the desired product from soluble impurities. prepchem.com For liquid products or to separate isomers with different boiling points, fractional distillation, often under reduced pressure, can be employed. google.com In some cases, silica (B1680970) gel chromatography may also be used for isolation and purification. google.com

Chemical Reactivity and Derivatization of 3,5 Difluoro 2 Nitroaniline

Reactions of the Nitro Group in 3,5-Difluoro-2-nitroaniline

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a site for important chemical transformations, most notably reduction to an amino group.

Reduction Reactions to Amine Derivatives

The reduction of the nitro group in this compound to an amine is a fundamental transformation, yielding 3,5-difluorobenzene-1,2-diamine (B1301190). This diamine is a valuable precursor for the synthesis of various heterocyclic compounds. A common method for this reduction involves the use of a metal in an acidic medium. For instance, the related compound 2,4-difluoro-6-nitroaniline (B1293778) can be reduced to 3,5-difluoro-1,2-phenylenediamine using tin powder in the presence of concentrated hydrochloric acid. The reaction mixture is heated to reflux to facilitate the conversion.

Catalytic hydrogenation is another widely employed method for the reduction of aromatic nitro compounds. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective for this transformation in the presence of hydrogen gas. nih.gov Other reducing agents that can be used include iron in acidic media and tin(II) chloride. researchgate.net The choice of reducing agent can be critical to avoid side reactions and achieve high yields of the desired diamine.

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| Sn / HCl | Reflux | Amine |

| Fe / HCl or Acetic Acid | Reflux | Amine |

| H2 / Pd/C | Pressure, various solvents | Amine |

| H2 / Raney Ni | Pressure, various solvents | Amine |

| NaBH4 / Catalyst | Various conditions | Amine |

| Hydrazine (B178648) Hydrate / Catalyst | Various conditions | Amine |

Transformations Involving the Nitro Group in Complex Syntheses

The nitro group in this compound and its derivatives is a key functional group in multi-step syntheses. One notable example is the synthesis of 3,5-difluoroaniline (B1215098). In a multi-step process, an isomer, 2,4-difluoro-6-nitroaniline, can be converted to 3,5-difluoronitrobenzene (B45260) through a reaction with sodium nitrite (B80452), which removes the amino group. google.com Subsequently, the nitro group of 3,5-difluoronitrobenzene is reduced to an amino group to yield the final product, 3,5-difluoroaniline. google.com

Furthermore, the reduction of the nitro group in o-nitroanilines to form o-phenylenediamines is a gateway to the synthesis of important heterocyclic structures like benzimidazoles and quinoxalines. The resulting 3,5-difluorobenzene-1,2-diamine from the reduction of this compound can be condensed with various electrophiles to form these fused ring systems. For example, condensation with aldehydes or carboxylic acids and their derivatives leads to the formation of substituted benzimidazoles. researchgate.netnih.govvinhuni.edu.vnmdpi.comorganic-chemistry.org Similarly, reaction with α-dicarbonyl compounds yields quinoxalines. sapub.orgnih.govnih.gove-bookshelf.deorganic-chemistry.org These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring System

The presence of the strongly electron-withdrawing nitro group ortho to one of the fluorine atoms and para to the other makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity of Fluorine Atoms in SNAr Reactions

In SNAr reactions, fluorine is an excellent leaving group, often more reactive than other halogens. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the nitro group helps to stabilize this negatively charged intermediate, further facilitating the reaction.

Regioselective Substitutions on the Difluorinated Benzene (B151609) Ring

The regioselectivity of SNAr reactions on this compound is influenced by the activating effect of the nitro group. The nitro group at the C2 position activates the fluorine atoms at the C3 and C5 positions. The fluorine at the C3 position is ortho to the nitro group, while the fluorine at the C5 position is para. Both positions are activated towards nucleophilic attack.

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that nucleophilic aromatic substitution of the fluorine atom occurs readily with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org By analogy, it is expected that this compound would react with nucleophiles such as alkoxides, thiolates, and amines to displace one of the fluorine atoms. The precise regioselectivity, i.e., whether the C3 or C5 fluorine is preferentially substituted, would depend on the specific nucleophile and reaction conditions. Generally, the position para to the nitro group is often more activated; however, steric effects can also play a role. researchgate.net

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| RO- (e.g., CH3O-) | Alkoxy-fluoro-nitroaniline | SNAr |

| R2NH (e.g., Piperidine) | Amino-fluoro-nitroaniline | SNAr |

| RS- (e.g., PhS-) | Thioether-fluoro-nitroaniline | SNAr |

Reactions of the Amine Group in this compound

The primary amino group in this compound can undergo a variety of reactions typical of aromatic amines, allowing for further derivatization of the molecule.

Common reactions of the amino group include acylation, alkylation, and diazotization. Acylation, for instance with acetic anhydride (B1165640), would yield the corresponding acetamide. reddit.com This transformation is often used as a protective strategy for the amino group or to modulate its electronic properties.

Diazotization of the amino group can be achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. lumenlearning.comresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a range of Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, in place of the original amino group. However, the stability of the diazonium salt can be a concern, and in some cases, the reaction can be performed in the presence of a reducing agent to effect a deamination, replacing the amino group with a hydrogen atom. google.com

It is important to note that the reactivity of the amino group is influenced by the other substituents on the ring. The electron-withdrawing nitro and fluoro groups decrease the basicity of the amino group compared to aniline (B41778) itself.

Diazotization Reactions for Further Functionalization

The primary aromatic amine functionality of this compound allows it to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, to form a diazonium salt. organic-chemistry.orgbyjus.com This transformation converts the amino group into an excellent leaving group (N₂), which can be substituted by a wide array of nucleophiles.

The general mechanism for diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. byjus.com The amine group of the aniline derivative then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follows, ultimately yielding the aryl diazonium ion. byjus.com

Once the 3,5-difluoro-2-nitrophenyldiazonium salt is formed, it becomes a versatile intermediate for introducing various functional groups onto the aromatic ring in reactions such as the Sandmeyer and Schiemann reactions. organic-chemistry.org These reactions allow for the replacement of the diazonium group with halides (Cl, Br, I), cyano (CN), or fluoro (F) groups, providing a powerful tool for synthesizing highly functionalized aromatic compounds that would be difficult to prepare by other means.

Acylation and Other Amine Functionalizations

The primary amine group in this compound is nucleophilic and can readily undergo reactions typical of aromatic amines, such as acylation. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. This reaction results in the formation of an amide linkage. For instance, reacting this compound with acetyl chloride would yield N-(3,5-difluoro-2-nitrophenyl)acetamide. This functionalization is often used to protect the amine group or to introduce new structural motifs for further derivatization.

Cyclization and Heterocycle Formation from this compound Derivatives

The ortho-relationship between the nitro and amine groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The general strategy involves the chemical modification of one or both of these groups, followed by an intramolecular cyclization reaction. A common and crucial first step is the reduction of the nitro group to a primary amine, yielding 3,5-difluoro-o-phenylenediamine (3,5-difluorobenzene-1,2-diamine) as a key intermediate.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a significant class of heterocyclic compounds with diverse applications. mdpi.comnih.gov The synthesis of benzimidazole derivatives from this compound typically proceeds via a one-pot reductive cyclocondensation or a two-step process. pcbiochemres.comvinhuni.edu.vn In this process, the nitro group of the starting material is first reduced to an amine, generating the highly reactive 3,5-difluoro-o-phenylenediamine intermediate. This diamine is then condensed with a carboxylic acid, aldehyde, or ester to form the benzimidazole ring. vinhuni.edu.vnjapsonline.com

For example, the reaction of the in-situ generated 3,5-difluoro-o-phenylenediamine with an aromatic aldehyde would lead to the formation of a 2-aryl-5,7-difluoro-1H-benzimidazole. pcbiochemres.com Various reducing agents, such as zinc dust with sodium bisulfite, can be employed for the chemoselective reduction of the nitro group. pcbiochemres.com

Table 1: Examples of Benzimidazole Synthesis Reactions

| Starting Material | Reagent 2 | Key Intermediate | Product Class |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | 3,5-Difluoro-o-phenylenediamine | 2-Substituted-5,7-difluorobenzimidazole |

Formation of Benzothiadiazole Scaffolds

The 2,1,3-benzothiadiazole (B189464) scaffold is an important electron-deficient building block used in materials science. researchgate.net Derivatives of this heterocycle can be synthesized directly from o-nitroanilines. A convenient one-pot synthesis involves the reaction of o-nitroanilines with sulfur monochloride (S₂Cl₂). researchgate.net Applying this methodology to this compound would lead to the formation of 5,7-difluoro-4-nitro-2,1,3-benzothiadiazole 1-oxide, demonstrating a direct cyclization pathway without prior reduction of the nitro group. researchgate.net

Exploration of Quinoxaline-dione and Triazoloquinoxaline Scaffolds

Quinoxaline-diones: The synthesis of the quinoxaline-2,3-dione scaffold generally requires an o-phenylenediamine (B120857) as the starting material. wikipedia.orgresearchgate.net Therefore, the initial step in forming a difluoro-substituted quinoxaline-dione from this compound is the reduction of its nitro group to generate 3,5-difluoro-o-phenylenediamine. This diamine can then undergo a cyclocondensation reaction with oxalic acid or its derivatives (e.g., dimethyloxalate) to yield 6,8-difluoro-1,4-dihydroquinoxaline-2,3-dione. wikipedia.orgpharmacyjournal.in

Triazoloquinoxalines: The pcbiochemres.comgoogle.comsapub.orgtriazolo[4,3-a]quinoxaline scaffold is a more complex heterocyclic system. A common synthetic route starts from a 2-chloro-3-hydrazinoquinoxaline intermediate. mdpi.com To synthesize such a structure from this compound, a multi-step sequence would be necessary. First, the quinoxaline-dione would be formed as described above. Subsequent chlorination followed by reaction with hydrazine would provide the key hydrazino-quinoxaline precursor, which can then be cyclized with reagents like triethyl orthoformate to form the fused triazole ring. mdpi.com Another approach involves the catalytic hydrogenation of a 2-nitrophenyl triazole to form the pcbiochemres.comjapsonline.comgoogle.com-triazolo[1,5-a]quinoxalin-4(5H)-one core. frontiersin.org

Advanced Coupling and Cross-Coupling Reactions

While cross-coupling reactions traditionally utilize haloarenes as electrophiles, recent advancements have enabled the use of nitroarenes, leveraging the nitro group as a leaving group. nih.gov This "denitrative" cross-coupling offers an alternative synthetic route, as nitroarenes are often readily accessible through direct nitration. nih.gov

The this compound molecule can potentially serve as an electrophilic partner in such transformations. Palladium-catalyzed systems, often employing specialized phosphine (B1218219) ligands like BrettPhos or N-heterocyclic carbene (NHC) ligands, have been developed for the Suzuki-Miyaura coupling of nitroarenes. nih.gov This reaction proceeds through an oxidative addition of the palladium catalyst to the Ar-NO₂ bond. nih.gov This methodology could theoretically be applied to couple this compound with various boronic acids, leading to the formation of a C-C bond at the position of the nitro group.

Similarly, denitrative versions of other important reactions like the Buchwald-Hartwig amination and etherification have been developed, expanding the utility of nitroarenes as versatile coupling partners in modern organic synthesis. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium Nitrite |

| 3,5-difluoro-2-nitrophenyldiazonium salt |

| N-(3,5-difluoro-2-nitrophenyl)acetamide |

| Acetyl chloride |

| 3,5-difluoro-o-phenylenediamine |

| 2-aryl-5,7-difluoro-1H-benzimidazole |

| Zinc |

| Sodium bisulfite |

| Sulfur monochloride |

| 5,7-difluoro-4-nitro-2,1,3-benzothiadiazole 1-oxide |

| Oxalic acid |

| 6,8-difluoro-1,4-dihydroquinoxaline-2,3-dione |

| 2-chloro-3-hydrazinoquinoxaline |

| Hydrazine |

| Triethyl orthoformate |

| 2-nitrophenyl triazole |

| pcbiochemres.comjapsonline.comgoogle.com-triazolo[1,5-a]quinoxalin-4(5H)-one |

| BrettPhos |

Palladium-Catalyzed C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The application of such strategies to electron-deficient aromatic compounds like this compound is an area of active research.

While specific literature detailing the palladium-catalyzed C-H functionalization of this compound is not extensively available, the general principles of C-H activation on electron-deficient systems provide a framework for understanding its potential reactivity. The presence of the nitro and fluoro substituents renders the C-H bonds of the aromatic ring less susceptible to electrophilic palladation, a common mechanism in C-H activation. However, certain palladium-catalyzed methods are specifically designed for electron-poor substrates. These often involve the use of specialized ligands that can facilitate the C-H activation step.

For a molecule like this compound, the directing-group-assisted C-H functionalization would be a plausible strategy. The amino group or the nitro group could potentially act as a directing group to guide the palladium catalyst to a specific C-H bond, most likely at the ortho position. However, the strong deactivating effect of the nitro group might hinder this process.

Research on related electron-deficient anilines and nitrobenzenes has demonstrated that with the appropriate choice of palladium catalyst, ligands, and reaction conditions, C-H arylation, alkylation, or amination can be achieved. For instance, studies on other fluorinated anilines have shown successful palladium-catalyzed C-N bond formation. The challenge lies in overcoming the inherent low reactivity of the C-H bonds in such electron-poor systems.

Further investigation into the application of modern palladium catalysts, including those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, would be necessary to fully explore the potential for C-H functionalization of this compound.

Suzuki-Miyaura Coupling and Related Methods with Fluorinated Anilines

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate. While this compound itself does not possess a typical leaving group for a standard Suzuki-Miyaura reaction, its derivatives or the compound itself under specific conditions could potentially participate in such transformations.

More recently, the scope of Suzuki-Miyaura coupling has been expanded to include substrates with nitro groups, where the nitro group acts as the leaving group. This "denitrative" coupling has emerged as a valuable synthetic tool. Given this precedent, it is conceivable that this compound could undergo a Suzuki-Miyaura-type reaction with various boronic acids in the presence of a suitable palladium catalyst. The reaction would likely involve the oxidative addition of the C-NO2 bond to a Pd(0) species.

The general mechanism for a denitrative Suzuki-Miyaura coupling is depicted below:

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the Ar-NO2 bond of this compound to form a Pd(II) intermediate. |

| Transmetalation | The organoboron reagent (R-B(OH)2) transfers its organic group to the palladium center, displacing the nitro group. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. |

While no specific examples of Suzuki-Miyaura coupling directly on this compound are prominently reported, the reactivity of related nitroarenes in such couplings provides strong evidence for its potential. The reaction conditions would likely require a palladium precursor, a phosphine ligand (such as those from the Buchwald or Fu groups), and a base.

Furthermore, derivatization of this compound to introduce a halide (e.g., through diazotization followed by a Sandmeyer reaction) would create a conventional substrate for Suzuki-Miyaura coupling. This two-step sequence would allow for the introduction of a wide range of aryl or vinyl groups at a specific position on the aromatic ring.

The synthesis of various heterocyclic compounds, such as benzimidazoles, often starts from ortho-nitroanilines. The reductive cyclization of this compound with aldehydes or carboxylic acids is a common derivatization method. While not a direct palladium-catalyzed coupling of the aniline itself, subsequent palladium-catalyzed reactions on the resulting fluorinated benzimidazole products are well-documented.

Applications of 3,5 Difluoro 2 Nitroaniline in Advanced Materials and Chemical Synthesis

Intermediates in Pharmaceutical and Medicinal Chemistry Research

3,5-Difluoro-2-nitroaniline serves as a crucial intermediate in the synthesis of various compounds with potential therapeutic applications. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step processes where specialized chemical intermediates are essential. While direct examples of the use of this compound in the synthesis of commercial APIs are not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The difluoro-nitroaniline core provides a platform for introducing further molecular complexity and functionality necessary for biological activity. For instance, the aniline (B41778) group can be readily diazotized and converted to other functional groups, while the nitro group can be reduced to an amine, which can then be acylated or alkylated to build more complex molecular architectures.

A related compound, 4-Fluoro-2-Methoxy-5-Nitroaniline, is a key intermediate in the synthesis of Mereletinib, an anticancer drug. nbinno.com This highlights the importance of fluorinated nitroanilines in the development of targeted therapies.

Scaffolds for Drug Discovery and Development

In drug discovery, a scaffold is a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. The this compound molecule possesses the necessary attributes to serve as a versatile scaffold. The aromatic ring with its specific substitution pattern can act as a rigid core, while the amino and nitro groups provide anchor points for diversification.

For example, the reduction of the nitro group to an amine, followed by condensation with various aldehydes, can lead to the formation of a diverse library of benzimidazole (B57391) derivatives. nih.govvinhuni.edu.vnmdpi.comorganic-chemistry.org Benzimidazoles are a well-known "privileged scaffold" in medicinal chemistry, with a wide range of biological activities, including anticancer and antiviral properties. nih.gov

Table 1: Potential Compound Classes Derived from a this compound Scaffold

| Scaffold Modification | Resulting Compound Class | Potential Therapeutic Area |

| Reduction of nitro group, condensation with aldehydes | Benzimidazoles | Anticancer, Antiviral, Anthelmintic |

| Acylation/sulfonylation of the aniline | Anilides/Sulfonamides | Various |

| Diazotization of the aniline and substitution | Halogenated/hydroxylated derivatives | Various |

Exploration in Antiviral and Antimycobacterial Agents (via derivatives)

The synthesis of novel antiviral and antimycobacterial agents is a critical area of pharmaceutical research. Fluorinated compounds are of particular interest due to their enhanced biological activities.

A study on the design of potential agents for human cytomegalovirus (HCMV) infections utilized a closely related isomer, 4,5-difluoro-2-nitroaniline (B1295537), as a starting material. researchgate.net In this research, 4,5-difluoro-2-nitroaniline was converted through a series of reactions, including reduction and cyclization, to form 2-chloro-5,6-difluorobenzimidazole. This intermediate was then glycosylated to produce ribonucleosides that were evaluated for their antiviral activity. researchgate.net Although the resulting 5,6-difluoro ribonucleoside was inactive, the study demonstrates a synthetic pathway where difluoro-nitroanilines are precursors to benzimidazole-based antiviral candidates. researchgate.net

While specific studies on antimycobacterial agents derived from this compound are limited, the broader class of nitro-containing compounds has shown significant promise in this area. mdpi.commdpi.com For instance, dinitrobenzamide derivatives are known to inhibit enzymes essential for Mycobacterium tuberculosis survival. chemdad.com The presence of fluorine in such molecules could potentially enhance their efficacy and pharmacokinetic properties.

Applications in Neurodegenerative Disease Research (via analogues)

The development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's is a major challenge. One of the key hurdles is the ability of drugs to cross the blood-brain barrier (BBB). The incorporation of fluorine into molecules can increase their lipophilicity, which can facilitate BBB penetration. olemiss.edu

While direct applications of this compound in neurodegenerative disease research are not well-documented, the synthesis of fluorinated analogues of known neuroprotective agents is an active area of research. olemiss.edu The difluoronitroaniline core could serve as a starting point for the synthesis of novel compounds designed to interact with targets in the central nervous system. For example, the synthesis of fluoroflavones as potential neuroprotective agents has been explored, demonstrating the utility of fluorinated building blocks in this field. olemiss.edu

Precursor in Agrochemical Development

Fluorinated compounds play a significant role in the agrochemical industry, with many modern pesticides and herbicides containing fluorine atoms to enhance their efficacy and stability.

Synthesis of Pesticides and Herbicides

This compound and its derivatives are valuable precursors in the synthesis of agrochemicals. The dinitroaniline class of herbicides, for example, is well-established for weed control. prepchem.com

A patent for the synthesis of the insecticide teflubenzuron (B33202) describes a process starting from a related compound, 3,5-dichloro-2,4-difluoroaniline. nih.gov This aniline derivative is then reacted with 2,6-difluorobenzoyl isocyanate to produce the final product. This example illustrates the utility of dihaloaniline structures in the synthesis of commercially important insecticides.

Furthermore, 2-fluoro-5-nitroaniline (B1294389) is known as an important intermediate for the synthesis of fungicides. guidechem.com This suggests that fluorinated nitroanilines, in general, are a key class of building blocks for a variety of agrochemical applications.

Table 2: Examples of Agrochemicals Synthesized from Related Anilines

| Starting Material | Agrochemical Class | Example Product |

| 3,5-dichloro-2,4-difluoroaniline | Insecticide | Teflubenzuron nih.gov |

| 2-fluoro-5-nitroaniline | Fungicide | Various guidechem.com |

| Dinitroanilines | Herbicide | Trifluralin, Pendimethalin prepchem.com |

Impact on Crop Protection and Agricultural Productivity

While direct applications of this compound in commercial crop protection products are not extensively documented in public literature, its structural class—fluorinated anilines—is significant in the agrochemical industry. The reduced form, 3,5-difluoroaniline (B1215098), is recognized as a key intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. chemimpex.com The presence of the difluoro motif is crucial for enhancing the biological efficacy and metabolic stability of active ingredients.

The synthesis of complex pesticides often involves multi-step processes where fluorinated anilines are foundational building blocks. For instance, the synthesis of the insecticide teflubenzuron involves an intermediate, 3,5-dichloro-2,4-difluoroaniline, which is structurally related and highlights the importance of halogenated and fluorinated anilines in creating effective crop protection agents. google.com Therefore, this compound represents a valuable chemical intermediate that, upon transformation (such as reduction of the nitro group), can be channeled into the synthesis pathways for developing new, potentially more effective and environmentally stable agricultural chemicals. chemimpex.com

Building Block for Dyes and Pigments

The chemical structure of this compound makes it a prime candidate for the synthesis of specialized azo dyes. The core reaction for producing these colorants is the diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner. unb.canih.gov The primary amine group on the this compound molecule allows it to be readily converted into a diazonium salt, which is the key reactive intermediate for dye synthesis. atbuftejoste.com.ng

The specific substituents on the aniline ring play a critical role in determining the final properties of a dye. The two fluorine atoms and the nitro group on the this compound backbone are expected to have a profound influence on the resulting color and stability of any derived dyes.

Color Modification: The electron-withdrawing nature of the nitro group and fluorine atoms can significantly impact the electronic properties of the dye molecule. This modification of the chromophore's electron density shifts the wavelength of maximum light absorption (λmax), thereby altering the color. This allows for the fine-tuning of shades, potentially leading to unique colors in the yellow-to-orange spectrum.

Enhanced Stability: Fluorine atoms are known to increase the thermal and chemical stability of organic molecules. Dyes incorporating the 3,5-difluoro pattern are anticipated to exhibit improved lightfastness and resistance to chemical degradation. The related compound, 3,5-difluoroaniline, is already employed in producing specialty dyes and pigments where vibrant color and high stability are required. chemimpex.com

Contributions to Material Science and Optoelectronics

This compound serves as a precursor to a range of high-performance materials used in photonics and electronics. Its derivatives are integral to the synthesis of compounds with tailored optical and electronic properties.

Fluorinated terphenyls are a class of compounds investigated for their significant third-order nonlinear optical (NLO) properties, which are crucial for applications in optical computing and telecommunications. nih.gov Research has demonstrated the synthesis of novel fluorinated terphenyls using the palladium-catalyzed Suzuki-Miyaura coupling method. nih.gov

A common starting material for these syntheses is 1,4-dibromo-2,5-difluorobenzene. nih.gov this compound is a viable precursor to this type of intermediate. The synthesis pathway involves the reduction of the nitro group to an amine, yielding 3,5-difluoroaniline. This can then undergo a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently replaced with bromine, to yield a dibromo-difluoro-benzene derivative suitable for the coupling reaction.

Studies on the resulting terphenyl compounds have shown their NLO response to be significantly higher than that of para-nitroaniline (p-NA), a standard NLO reference material. nih.gov

Table 1: Comparison of Third-Order NLO Polarizability Data sourced from computational analysis using M06/6-311G level of theory.*

| Compound | Third-Order Polarizability (γ) Amplitude (x 10⁻³⁶ esu) | Comparison to p-NA (25.45 x 10⁻³⁶ esu) |

| 2′,4,4′′,5′-tetrafluoro-1,1':4′,1′′-terphenyl | 348.6 | ~13.7 times larger |

| 2′,5′-difluoro-1,1':4′,1′′-terphenyl | 132.3 | ~5.2 times larger |

| 2′,5′-difluro-4,4′′-diphenoxy-1,1':4′,1′′-terphenyl | 131.6 | ~5.17 times larger |

In the field of organic photovoltaics, fluorinated benzothiadiazole derivatives are critical components used as electron-acceptor units in the active layer of solar cells. The synthesis of the core 4,6-difluorobenzothiadiazole structure relies on a key intermediate: 3,5-difluoro-1,2-phenylenediamine.

This compound is the direct precursor to this essential building block. Through a straightforward chemical reduction of the nitro group (-NO₂) to an amine group (-NH₂), this compound is converted into 3,5-difluoro-1,2-phenylenediamine. This diamine is then reacted with sulfur-containing reagents to form the fluorinated benzothiadiazole ring system. This resulting heterocycle is then incorporated into larger donor-acceptor molecules, such as covalently linked benzothiadiazole-fullerene adducts, which are designed for use in organic optoelectronic devices.

The development of advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) often utilizes highly functionalized organic linkers. The introduction of fluorine atoms into these linkers is a known strategy to modify the properties of the resulting framework, such as pore size, surface chemistry, and gas sorption capabilities. nih.govresearchgate.net

While direct use of linkers derived from this compound is not widely reported, its derivative, 3,5-difluoroaniline, represents a potential starting point for the synthesis of novel fluorinated linkers. Through further chemical modification, such as the addition of carboxylic acid or boronic acid groups, the 3,5-difluoroaniline scaffold could be transformed into a rigid, fluorinated building block suitable for incorporation into MOF or COF structures. mdpi.com This remains an area of interest for creating new functional materials with tailored properties for applications in gas storage, separation, and catalysis.

Spectroscopic and Computational Investigations of 3,5 Difluoro 2 Nitroaniline and Its Derivatives

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal distinct information about the molecular framework, functional groups, and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

For 3,5-Difluoro-2-nitroaniline, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic protons would appear as multiplets due to coupling with both adjacent protons and the fluorine atoms. The chemical shift of the amine protons can vary and may appear as a broad signal.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms attached to fluorine would appear as doublets due to one-bond ¹³C-¹⁹F coupling. The chemical shifts would be influenced by the electronic effects of the fluorine, nitro, and amino substituents.

¹⁹F NMR is particularly valuable for fluorinated compounds. nih.gov For this compound, two distinct signals would be expected for the two fluorine atoms, as they are in different chemical environments relative to the nitro and amino groups. The analysis of chemical shifts and coupling constants (J-coupling) across ¹H, ¹³C, and ¹⁹F spectra allows for an unambiguous assignment of the molecular structure. rsc.org

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity & Coupling | Information Provided |

|---|---|---|---|

| ¹H | 6.5 - 8.0 (Aromatic), 4.0 - 6.0 (Amine) | Multiplets (Aromatic), Broad Singlet (Amine) | Chemical environment of protons, proton-proton and proton-fluorine coupling. |

| ¹³C | 100 - 160 | Doublets (for C-F), Singlets | Number of unique carbons, electronic environment, carbon-fluorine coupling. |

| ¹⁹F | -100 to -150 | Multiplets | Chemical environment of fluorine atoms, fluorine-proton and fluorine-fluorine coupling. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of the amine (N-H stretching), nitro (N-O asymmetric and symmetric stretching), and aromatic (C=C and C-H stretching) groups, as well as the C-F bonds. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic nitroanilines typically exhibit strong absorption bands in the UV-Vis region. nist.govresearchgate.net The spectrum of this compound is expected to show characteristic absorption maxima (λ_max) due to π → π* and n → π* transitions involving the benzene (B151609) ring, the nitro group chromophore, and the amino group auxochrome. The exact position of these maxima is influenced by the electronic effects of the substituents. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₄F₂N₂O₂), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass of 174.0241 Da. nih.gov The fragmentation pattern in electron ionization (EI-MS) is expected to be characteristic of nitroaromatic compounds. miamioh.edu Common fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) and the loss of nitric oxide (-NO, 30 Da), leading to significant fragment ions. nist.gov

Table 3: Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₂N₂O₂ |

| Molecular Weight ( g/mol ) | 174.11 |

| Exact Mass (Da) | 174.0241 |

| Expected [M-NO]⁺ Fragment (m/z) | 144.02 |

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to investigate molecular properties that can complement and explain experimental findings. These methods are particularly useful for understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. indexcopernicus.com Although specific DFT studies on this compound are not prominent in the literature, calculations on similar nitroaniline derivatives demonstrate the power of this approach. researchgate.net

A DFT study of this compound would involve geometry optimization to find the most stable molecular conformation. Subsequent calculations would yield valuable electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, DFT can be used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. For this compound, these calculations would illustrate the electron-rich regions (around the nitro oxygen atoms and amino nitrogen) and electron-poor regions (around the aromatic protons), providing insight into its intermolecular interaction capabilities and sites of potential electrophilic or nucleophilic attack. The combination of the electron-withdrawing nitro and fluoro groups with the electron-donating amino group creates a complex electronic environment that can be effectively mapped and understood through DFT. mdpi.combohrium.com

HOMO-LUMO Analysis and Energy Gap Determination

The electronic properties of aromatic nitro compounds are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate these orbital energies and predict molecular behavior. For instance, studies on isomers of fluoroaniline (B8554772), such as 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA), provide insight into the electronic structure of related compounds. Using DFT calculations, the HOMO-LUMO energy gap for 5N2FA was determined to be 3.874 eV, while for 2N5FA, it was 3.979 eV. researchgate.net These values indicate the energy required for electronic transitions within the molecules.

The distribution of these orbitals is also significant. Typically, in nitroaniline derivatives, the HOMO is localized over the benzene ring and the amino group, which act as electron-donating moieties. Conversely, the LUMO is concentrated around the nitro group, a strong electron-withdrawing group. This separation of electron density facilitates intramolecular charge transfer from the donor (amino group and ring) to the acceptor (nitro group) upon electronic excitation. materialsciencejournal.org This charge transfer character is a key feature of many nitroaromatic compounds.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Fluoroaniline Isomers

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-nitro-2-fluoroaniline | Data not available | Data not available | 3.874 researchgate.net |

| 2-nitro-5-fluoroaniline | Data not available | Data not available | 3.979 researchgate.net |

| 2-chloro-4-nitroaniline (B86195) | -6.84 | -2.71 | 4.13 |

(Data for 2-chloro-4-nitroaniline calculated via DFT/B3LYP method for comparative purposes) researchgate.net

Prediction of Reactivity and Stability

The HOMO-LUMO energy gap is a direct indicator of a molecule's stability and reactivity. A large energy gap suggests high stability and low reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap points to a more reactive species.

From the frontier orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

For the related compound 2-chloro-4-nitroaniline, these parameters have been calculated, showing a chemical hardness of 2.065 eV and a softness of 0.484 eV⁻¹. researchgate.net The analysis of fluoroaniline isomers, with energy gaps of 3.874 eV and 3.979 eV, suggests that these molecules possess significant kinetic stability. researchgate.net The presence of electronegative fluorine atoms and the electron-withdrawing nitro group in this compound would similarly influence its electronic properties, leading to a distinct reactivity profile governed by these quantum chemical parameters.

Molecular Docking and Dynamic Simulation Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net It is a valuable tool for investigating the potential biological activity of chemical compounds by assessing their binding affinity to specific protein targets.

While no specific docking studies on this compound are publicly available, research on its isomers provides a framework for how such interactions can be evaluated. For example, 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline were studied as potential inhibitors of inducible Nitric Oxide Synthase (iNOS), an enzyme implicated in inflammatory processes. researchgate.net The docking simulations revealed binding affinities of -5.6 kcal/mol for 5-nitro-2-fluoroaniline and -5.3 kcal/mol for 2-nitro-5-fluoroaniline. researchgate.net These values indicate a moderate potential for these molecules to bind to the active site of the iNOS enzyme.

Such studies typically involve preparing the 3D structures of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and its various conformations are sampled to find the one with the best binding energy score. The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions, are then analyzed. Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding.

Analysis of Hydrogen Bonding Patterns and Other Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is directed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, allowing for the mapping of properties like dnorm, which highlights regions of close intermolecular contact.

Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, which are shorter than the sum of the van der Waals radii. mdpi.com The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts, showing the percentage contribution of different interaction types. nih.gov

For this compound, one would expect to observe:

N-H···O Hydrogen Bonds: Strong interactions between the amino group of one molecule and the nitro group of a neighboring molecule.

C-H···O/F Interactions: Weaker hydrogen bonds involving aromatic hydrogens and the electronegative oxygen or fluorine atoms.

H···H Contacts: A significant percentage of van der Waals interactions between hydrogen atoms on adjacent molecules.

π–π Stacking: Potential interactions between the aromatic rings of stacked molecules.

These combined interactions create a stable three-dimensional supramolecular architecture.

Investigation of Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.govinoe.ro Nitroaniline and its derivatives have historically served as model compounds for studying these properties. researchgate.net The NLO response in these molecules arises from the interaction of intense light with the molecule's electron cloud, leading to changes in its optical properties.

A key requirement for second-order NLO activity is a molecule that possesses both an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This "push-pull" structure facilitates intramolecular charge transfer, which is crucial for a large NLO response. This compound fits this profile, with the amino group acting as the donor and the nitro group as the acceptor.

The primary NLO parameters calculated computationally are:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary measure of a molecule's second-order NLO activity.

Computational studies on related nitroanilines have shown that the arrangement of donor and acceptor groups significantly affects the hyperpolarizability. The presence of the nitro group, a strong electron-withdrawing substituent, is known to enhance the NLO response in organic compounds. nih.gov Theoretical calculations using DFT can predict these properties and help in the design of new materials with enhanced NLO capabilities.

Computational Studies on Thermal Decomposition Mechanisms of Related Fluorinated Energetic Materials

Fluorinated nitroaromatic compounds are a class of energetic materials valued for their performance and stability. mdpi.com Computational chemistry provides essential insights into their thermal decomposition mechanisms, which is critical for understanding their stability and safety. nih.gov DFT calculations are used to model potential decomposition pathways, identify the initial bond-breaking steps (trigger bonds), and calculate the activation energies for these processes. researchgate.net

The introduction of fluorine atoms into an energetic molecule can have several effects:

Increased Density: Fluorine is a heavy atom, and its inclusion generally increases the density of the material, which can lead to improved detonation performance.

Altered Stability: The C-F bond is very strong, but fluorine's high electronegativity can also weaken adjacent bonds, potentially lowering the thermal stability of the molecule. For example, studies on fluorinated graphene have shown it to have poorer thermal stability compared to non-fluorinated graphene. mdpi.com

Modified Reaction Pathways: Fluorine can alter the decomposition mechanism. For instance, in a study comparing 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) with its non-fluorinated analog, the presence of fluorine changed the initial trigger bond from the ortho-nitro group to the para-nitro group.

Computational studies of the thermal decomposition of nitro compounds often involve identifying the weakest bond in the molecule, which is typically a C-NO₂ or N-NO₂ bond. The bond dissociation energy (BDE) is calculated to predict which bond will break first upon heating. Subsequent reaction steps, such as ring opening or further fragmentation, are then modeled to build a complete picture of the decomposition process. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability